3-(Isopropylthio)benzoic acid

Catalog No.
S12585063
CAS No.
M.F
C10H12O2S
M. Wt
196.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Isopropylthio)benzoic acid

Product Name

3-(Isopropylthio)benzoic acid

IUPAC Name

3-propan-2-ylsulfanylbenzoic acid

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

InChI

InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12)

InChI Key

OPAFGGLXKOKGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)O

3-(Isopropylthio)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety with an isopropylthio substituent at the meta position. Its molecular formula is C13H18O2SC_{13}H_{18}O_2S, and it has a molecular weight of approximately 238.35 g/mol. The compound features a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with an isopropylthio group (-S-C(CH_3)_2) at the 3-position of the aromatic ring. This unique structure imparts distinct chemical and biological properties to the compound, making it a subject of interest in various research fields.

Typical of benzoic acids, including:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.
  • Halogenation: The aromatic ring can be halogenated under electrophilic substitution conditions, typically yielding meta-substituted products due to the electron-withdrawing nature of the carboxylic group.
  • Nitration: Similar to halogenation, nitration can occur, resulting in nitro derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of corresponding hydrocarbons.

These reactions highlight its reactivity as a benzoic acid derivative and its potential for further functionalization.

Research indicates that 3-(Isopropylthio)benzoic acid exhibits notable biological activities, including antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it potentially useful in pharmaceutical applications. The compound's ability to interact with biological membranes may contribute to its efficacy in disrupting microbial cell integrity.

The synthesis of 3-(Isopropylthio)benzoic acid typically involves:

  • Thiation Reaction: A common method includes the reaction of benzoic acid with isopropyl mercaptan in the presence of a suitable catalyst or under specific reaction conditions (e.g., heating).
  • Substitution Reactions: The introduction of the isopropylthio group may also be achieved through nucleophilic substitution on halobenzoic acids using isopropyl thiol.
  • Direct Synthesis from Thiophenols: Thiophenols can be reacted with carboxylic acids or their derivatives to directly form thio-substituted benzoic acids.

These methods allow for efficient production while maintaining high yields.

3-(Isopropylthio)benzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be used as an active ingredient in medicinal formulations.
  • Agriculture: It could serve as a pesticide or fungicide due to its biological activity against pathogens.
  • Chemical Synthesis: As a building block in organic synthesis for creating more complex molecules.

Studies exploring the interactions of 3-(Isopropylthio)benzoic acid with biological systems have revealed its potential effects on enzyme activity and cellular processes. For example, it has been observed to influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications for pharmacokinetics and drug-drug interactions.

Several compounds share structural similarities with 3-(Isopropylthio)benzoic acid, including:

  • Benzoic Acid: The simplest form without substitutions; serves as a baseline for comparison.
  • 4-Isopropylbenzoic Acid: Similar structure but with the isopropyl group at the para position; may exhibit different biological activities due to positional effects.
  • Thiocresol: A thiophenol derivative that lacks the carboxylic acid group but shares similar reactivity profiles.
Compound NameStructure TypeUnique Features
3-(Isopropylthio)benzoic AcidBenzoic Acid DerivativeAntimicrobial properties; meta substitution
Benzoic AcidSimple Carboxylic AcidBaseline compound; no substituents
4-Isopropylbenzoic AcidBenzoic Acid DerivativePara substitution; different biological activity
ThiocresolThiophenolLacks carboxylic group; used as disinfectant

This comparison illustrates how structural variations influence chemical behavior and biological activity, emphasizing the uniqueness of 3-(Isopropylthio)benzoic acid within this class of compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.05580079 g/mol

Monoisotopic Mass

196.05580079 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types